molecular formula C20H19ClN6O B2760571 3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 946348-20-5

3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B2760571
CAS No.: 946348-20-5
M. Wt: 394.86
InChI Key: VKBIQQHMLNKSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a type of small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is not intended for human or veterinary use and is usually available for research purposes.


Synthesis Analysis

The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular formula of this compound is C20H19ClN6O, and it has a molecular weight of 394.86. It contains a pyrazolo[3,4-d]pyrimidine scaffold, which is a fused nitrogen-containing heterocyclic ring system .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Agents: Research has shown that pyrazole derivatives, including those with a chlorophenyl moiety, possess significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Receptor Affinity Studies

  • Adenosine Receptor Affinity: Pyrazolo[3,4-d]pyrimidines are recognized for their A1 adenosine receptor affinity, a property that has been exploited in the design of analogues for pharmacological studies. This affinity suggests their potential utility in developing therapeutics targeting the adenosine receptor (Harden, Quinn, & Scammells, 1991).

Development of Novel Compounds

  • Synthesis of Novel Derivatives: The pursuit of new therapeutic agents has led to the synthesis of various pyrazolopyrimidine derivatives, demonstrating the versatility of this scaffold in drug design. Such efforts include the development of compounds with anti-5-lipoxygenase and anticancer activities, highlighting the chemical's potential as a starting point for creating new drugs (Rahmouni et al., 2016).

Properties

IUPAC Name

3-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-14-7-9-15(10-8-14)24-18-17-13-23-27(16-5-2-1-3-6-16)19(17)26-20(25-18)22-11-4-12-28/h1-3,5-10,13,28H,4,11-12H2,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBIQQHMLNKSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)Cl)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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